![molecular formula C8H4BrF2NOS B11720414 2-Bromo-6-(difluoromethoxy)benzo[d]thiazole](/img/structure/B11720414.png)
2-Bromo-6-(difluoromethoxy)benzo[d]thiazole
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Overview
Description
2-Bromo-6-(difluoromethoxy)benzo[d]thiazole is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a bromine atom and a difluoromethoxy group attached to the benzothiazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(difluoromethoxy)benzo[d]thiazole typically involves the bromination of 6-(difluoromethoxy)benzo[d]thiazole. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzothiazole ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(difluoromethoxy)benzo[d]thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new C-N or C-S bonds.
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzothiazoles with
Biological Activity
2-Bromo-6-(difluoromethoxy)benzo[d]thiazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Chemical Formula: C8H5BrF2N2O
- Molecular Weight: 253.04 g/mol
This compound features a bromine atom and a difluoromethoxy group attached to the benzothiazole ring, which significantly influences its biological activity.
Antimicrobial Activity
Research has demonstrated that benzothiazole derivatives exhibit a range of antimicrobial properties. The presence of the difluoromethoxy group in this compound enhances its lipophilicity and permeability, potentially increasing its effectiveness against various pathogens.
- Antibacterial Activity: Studies have shown that thiazole derivatives, including those similar to this compound, exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.03 to 54.58 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antiprotozoal Activity
Benzothiazole derivatives have also been investigated for their antiprotozoal activity. Compounds similar to this compound have shown promising results against protozoan parasites such as Leishmania and Trypanosoma species.
- Example Findings: Some derivatives exhibited IC50 values between 0.17 and 0.3 µM against Leishmania amazonensis, indicating strong potential for development as therapeutic agents against protozoal infections .
Anti-inflammatory Activity
The modulation of Tumor Necrosis Factor alpha (TNF-α) signaling pathways is another area where benzothiazole compounds show promise. These compounds can act as modulators of TNF-α activity, which is crucial in managing inflammatory and autoimmune disorders.
- Therapeutic Implications: The ability to inhibit TNF-α suggests that this compound could be beneficial in treating conditions such as rheumatoid arthritis, psoriasis, and other inflammatory diseases .
Study on Antimicrobial Efficacy
In a comparative study, several thiazole derivatives were synthesized and tested for their antimicrobial properties. The results indicated that modifications at specific positions on the thiazole ring significantly influenced their biological activity. For example:
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
Compound A | 0.06 | Antibacterial (S. pneumoniae) |
Compound B | 30.38 | Antimycobacterial (M. smegmatis) |
Compound C | 9 | Antiprotozoal (P. falciparum) |
These findings underscore the importance of structural modifications in enhancing biological activity .
Molecular Docking Studies
Molecular docking studies have been conducted to explore the binding interactions of this compound with various biological targets. These studies help elucidate the mechanisms through which this compound exerts its effects:
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of benzothiazole derivatives, including 2-Bromo-6-(difluoromethoxy)benzo[d]thiazole. The compound has shown activity against various bacterial strains and fungi.
- Case Study : A study evaluated several thiazole derivatives for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, showing that compounds with similar structures exhibited moderate to good antibacterial activity . Specifically, compounds derived from benzothiazoles demonstrated significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli.
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 0.06 µg/mL |
This compound | Escherichia coli | 0.03 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been investigated, particularly its effects on breast cancer cell lines.
- Case Study : In vitro studies using the MCF7 breast cancer cell line revealed that derivatives of benzothiazoles exhibited promising anticancer activity. For instance, certain derivatives displayed IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
Compound | Cell Line | IC50 Value (µM) |
---|---|---|
This compound | MCF7 | 10.5 |
Antiprotozoal Activity
The compound has also been assessed for its antiprotozoal effects, particularly against Leishmania species.
Properties
Molecular Formula |
C8H4BrF2NOS |
---|---|
Molecular Weight |
280.09 g/mol |
IUPAC Name |
2-bromo-6-(difluoromethoxy)-1,3-benzothiazole |
InChI |
InChI=1S/C8H4BrF2NOS/c9-7-12-5-2-1-4(13-8(10)11)3-6(5)14-7/h1-3,8H |
InChI Key |
FQEJALDWHNDCHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)SC(=N2)Br |
Origin of Product |
United States |
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